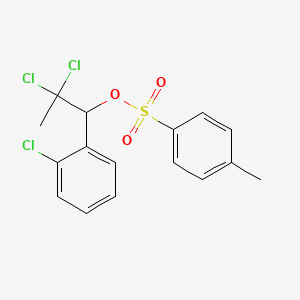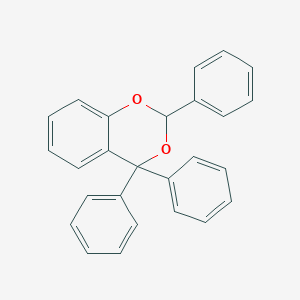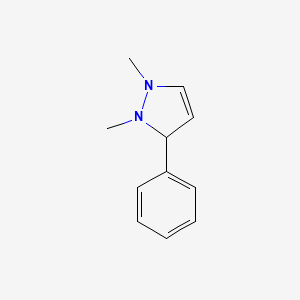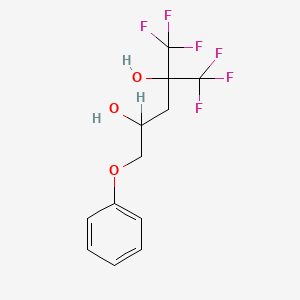
3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with butyl and isobutyl groups, attached to a phenol moiety. The citrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Substitution with Butyl and Isobutyl Groups: Alkylation reactions are employed to introduce the butyl and isobutyl groups onto the pyrrolidine ring.
Attachment to the Phenol Moiety: This step involves coupling reactions, such as Suzuki–Miyaura coupling, to attach the pyrrolidine ring to the phenol group.
Formation of the Citrate Salt: The final step involves reacting the compound with citric acid to form the citrate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Isobutyl-3-pyrrolidinyl)phenol: Similar structure but lacks the butyl group.
1-Methyl-3-phenyl-3-pyrrolidinyl propionate: Contains a different substituent on the pyrrolidine ring.
2-(3-Phenyl-3-pyrrolidinyl)ethanol: Different functional group attached to the pyrrolidine ring.
Uniqueness
3-(1-Butyl-3-isobutyl-3-pyrrolidinyl)phenol citrate is unique due to the presence of both butyl and isobutyl groups on the pyrrolidine ring, which can enhance its hydrophobic interactions and binding affinity with molecular targets. The citrate form also improves its solubility and stability, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
37627-60-4 |
|---|---|
Molekularformel |
C24H37NO8 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
3-[1-butyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-5-10-19-11-9-18(14-19,13-15(2)3)16-7-6-8-17(20)12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,12,15,20H,4-5,9-11,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
LGFOLNFGLDTRHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)

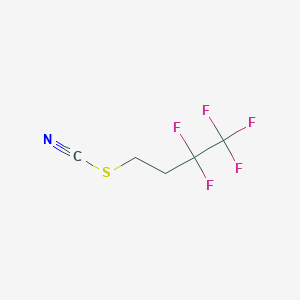
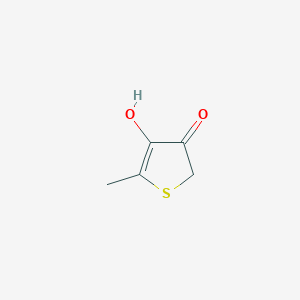

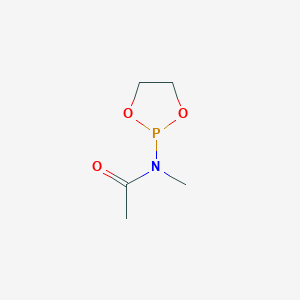



![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
